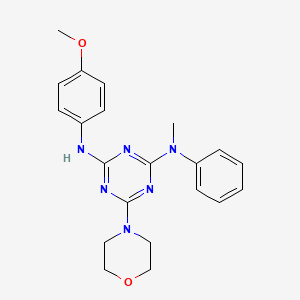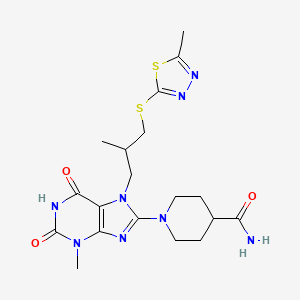
N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Some novel derivatives have been synthesized and screened for their antimicrobial activities. For instance, derivatives synthesized from reactions involving various primary amines and ester ethoxycarbonylhydrazones exhibited good to moderate activities against test microorganisms (Bektaş et al., 2010). These findings suggest the potential of such compounds in developing new antimicrobial agents.
Anticancer Activities
Research into pyrimidine derivatives linked with morpholinophenyl groups has shown that these compounds exhibit significant larvicidal activity, with some displaying better activity than the standard drug malathion (Gorle et al., 2016). This indicates a promising avenue for developing novel anticancer agents through structural modification and biological evaluation of these derivatives.
Functional Materials
The synthesis of novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers, including related structures, has demonstrated improved water flux and dye treatment capabilities (Liu et al., 2012). These materials hold potential for environmental applications, particularly in wastewater treatment and purification technologies.
Photoinitiation and Electrochemical Properties
Compounds structurally related to N2-(4-methoxyphenyl)-N4-methyl-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine have been explored as photoinitiators for radical photopolymerization under LED irradiation, showing better efficiency than well-known commercial photoinitiators (Zhang et al., 2014). Moreover, novel aromatic polyamines with anodically stable electrochromic behaviors have been developed for potential applications in electronic and display technologies (Liou & Lin, 2009).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The compound may bind to its targets, altering their function and leading to downstream effects .
Biochemical Pathways
The compound likely affects multiple biochemical pathways. Based on the structure and properties of the compound, it may influence pathways related to inflammation, oxidative stress, and cell signaling . The exact pathways and downstream effects are subject to ongoing research.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are metabolized by the liver . The compound’s ADME properties will significantly impact its efficacy and safety profile.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that the compound may have anti-inflammatory and neuroprotective effects
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy may be influenced by individual factors such as age, sex, genetic background, and health status.
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-4-N-methyl-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-26(17-6-4-3-5-7-17)20-23-19(22-16-8-10-18(28-2)11-9-16)24-21(25-20)27-12-14-29-15-13-27/h3-11H,12-15H2,1-2H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNDJGPPNPOGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)


![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)
![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)


![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)
![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)

